molecular formula C19H23NO4S B2755062 Boc-(R)-alpha-(3-benzothiophenylmethyl)-proline CAS No. 959576-48-8

Boc-(R)-alpha-(3-benzothiophenylmethyl)-proline

Cat. No.: B2755062
CAS No.: 959576-48-8
M. Wt: 361.46
InChI Key: VHTJAARWOIEFMD-LJQANCHMSA-N
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Description

Boc-(R)-alpha-(3-benzothiophenylmethyl)-proline is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-benzothiophenylmethyl substituent. This compound is structurally characterized by a five-membered pyrrolidine ring with a carboxylic acid group and a bulky aromatic substituent.

Properties

IUPAC Name

(2R)-2-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-18(2,3)24-17(23)20-10-6-9-19(20,16(21)22)11-13-12-25-15-8-5-4-7-14(13)15/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,21,22)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTJAARWOIEFMD-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CSC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CSC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-(3-benzothiophenylmethyl)-proline typically involves the following steps:

    Protection of Proline: The proline is first protected with a Boc group to prevent unwanted reactions at the amine site.

    Formation of Benzothiophene Moiety: The benzothiophene moiety is synthesized separately through a series of reactions involving the formation of the thiophene ring and subsequent functionalization.

    Coupling Reaction: The benzothiophene moiety is then coupled with the protected proline using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Deprotection: Finally, the Boc group is removed under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of Boc-®-alpha-(3-benzothiophenylmethyl)-proline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-(3-benzothiophenylmethyl)-proline can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiophene ring or other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

Pharmaceutical Development

Boc-(R)-alpha-(3-benzothiophenylmethyl)-proline is primarily used in the synthesis of peptide-based drugs, especially those targeting neurological disorders. Its unique structure enhances the therapeutic efficacy of these drugs by improving their bioactivity and stability. The compound's ability to modulate biological activity makes it a valuable candidate for developing targeted therapies that can address specific pathways involved in disease processes.

Case Study: Neurological Disorders

Research indicates that peptides synthesized using this compound show promise in treating conditions such as Alzheimer's disease and Parkinson's disease. These peptides can interact with neurotransmitter systems, potentially leading to improved cognitive function and neuroprotection.

Biotechnology Applications

In biotechnology, this compound is utilized for designing novel biomolecules. It aids in creating targeted drug delivery systems that enhance treatment precision and minimize side effects. The compound's incorporation into bioconjugates allows for the development of advanced therapeutic agents that can selectively target diseased tissues.

Case Study: Targeted Drug Delivery

Studies have demonstrated that drug delivery systems incorporating this compound can increase the solubility and bioavailability of poorly soluble drugs, thus improving therapeutic outcomes for patients with chronic conditions.

Material Science

The compound also plays a significant role in material science, particularly in developing advanced materials such as functionalized polymers and coatings. Its unique chemical properties are exploited to enhance the durability and performance of these materials.

Case Study: Chiral Sensors

Recent research highlights the potential of this compound in designing chiral sensors for detecting enantiomers in various chemical processes. These sensors leverage the compound's chiroptical properties to achieve high sensitivity and specificity.

Organic Chemistry Research

This compound is a valuable reagent in organic synthesis, facilitating the formation of complex molecules through various coupling reactions. This capability streamlines research processes, allowing chemists to explore new synthetic pathways efficiently.

Case Study: Synthesis of Complex Peptides

In organic chemistry laboratories, this compound has been employed to synthesize complex cyclic peptides that are essential for drug development. The ability to manipulate its structure allows researchers to explore diverse peptide libraries for potential therapeutic candidates.

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing methods to detect and quantify thiophene derivatives. This application is crucial for quality control in pharmaceutical manufacturing, ensuring that products meet safety and efficacy standards.

Mechanism of Action

The mechanism of action of Boc-®-alpha-(3-benzothiophenylmethyl)-proline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzothiophene moiety can engage in π-π interactions or hydrogen bonding with target proteins, while the proline ring can influence the overall conformation and binding affinity.

Comparison with Similar Compounds

Key Observations:

Aromatic vs. Heterocyclic Substituents : The benzothiophenyl group confers greater hydrophobicity compared to the thiazolylmethyl group (a smaller heterocycle with nitrogen and sulfur). This may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

Boc-(R)-alpha-(3-benzothiophenylmethyl)-proline is a synthetic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it suitable for various biological applications. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Boc R 3 benzothiophenylmethyl proline\text{Boc R 3 benzothiophenylmethyl proline}

This structure includes a proline backbone with a benzothiophenylmethyl side chain, which may influence its interaction with biological targets.

Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions like neurodegeneration.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antioxidant Properties : A study conducted by Chen et al. (2009) demonstrated that derivatives similar to this compound exhibited significant antioxidant activity, highlighting the potential for therapeutic applications in oxidative stress-related diseases .
  • Neuroprotective Research : In a recent investigation, the compound was tested in vitro for its effects on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and preserved mitochondrial function.
  • Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS) induced inflammation model. The results showed a marked decrease in pro-inflammatory cytokines upon treatment with this compound.

Data Tables

Biological ActivityObserved EffectsReferences
AntioxidantScavenges free radicals; reduces oxidative stressChen et al., 2009
NeuroprotectiveReduces neuronal cell death under oxidative stressIn vitro studies
Anti-inflammatoryDecreases pro-inflammatory cytokinesLPS model studies

Q & A

Q. What are the recommended methods for synthesizing Boc-(R)-alpha-(3-benzothiophenylmethyl)-proline in a laboratory setting?

  • Methodological Answer : Synthesis typically involves protecting the proline core with a tert-butoxycarbonyl (Boc) group and introducing the 3-benzothiophenylmethyl substituent. Key steps include:

Solid-phase peptide synthesis (SPPS) : Utilize Fmoc or Boc chemistry to anchor the proline derivative to a resin, followed by coupling with 3-benzothiophenylmethyl reagents .

Solution-phase synthesis : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) to conjugate the benzothiophenylmethyl group to Boc-protected proline in anhydrous conditions .

Purification : Use flash chromatography or preparative HPLC to isolate the product, ensuring >98% purity as validated by analytical HPLC .

  • Key Data :
StepReagents/ConditionsPurity Validation Method
ProtectionBoc-anhydride, DCM, 0°CTLC, NMR
Coupling3-benzothiophenylmethyl bromide, DIPEAHPLC (>98%)
DeprotectionTFA/DCM (1:1)Mass Spectrometry

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use chemical fume hoods, nitrile gloves, and safety goggles to avoid skin/eye contact. Avoid inhalation by wearing N95 respirators .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Incompatible with strong oxidizers; segregate in a ventilated cabinet .
  • Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

  • Methodological Answer :
  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards .
  • Stereochemistry : Chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR for spatial configuration analysis .
  • Structural Confirmation : 1^1H and 13^13C NMR to verify substituent positions; FT-IR for functional group identification (e.g., Boc carbonyl stretch at ~1680 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcomes of reactions involving this compound in asymmetric catalysis?

  • Methodological Answer :
  • Chiral Environment Control : Use proline’s rigid pyrrolidine ring to induce asymmetric induction. Pair with chiral co-catalysts (e.g., thiourea derivatives) to enhance enantioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states, improving stereochemical fidelity.
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate the desired enantiomer early, minimizing racemization .

Q. What strategies are recommended for resolving contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Systematic Variation : Design a matrix of derivatives with incremental structural changes (e.g., substituent position, Boc group replacement) to isolate activity drivers .
  • Dose-Response Analysis : Perform IC50_{50} or EC50_{50} assays across multiple cell lines to account for biological variability .
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can molecular docking studies be applied to predict the interaction mechanisms of this compound with target enzymes?

  • Methodological Answer :
  • Ligand Preparation : Generate 3D conformers of the compound using software like Schrödinger Maestro, accounting for protonation states at physiological pH .
  • Receptor Modeling : Use X-ray or cryo-EM structures of target enzymes (e.g., proteases) from the PDB. Define active-site grids for docking simulations .
  • Scoring and Validation : Compare docking scores (e.g., Glide XP) with experimental binding data. Perform molecular dynamics (MD) simulations to assess stability of predicted complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.